molecular formula C5H6Cl2N2O2S B11712861 3-Chloro-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride

3-Chloro-1,5-dimethyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B11712861
M. Wt: 229.08 g/mol
InChI Key: HMMBADPPIXZONQ-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the chlorination of 1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-1,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that lack this functional group .

Properties

Molecular Formula

C5H6Cl2N2O2S

Molecular Weight

229.08 g/mol

IUPAC Name

3-chloro-1,5-dimethylpyrazole-4-sulfonyl chloride

InChI

InChI=1S/C5H6Cl2N2O2S/c1-3-4(12(7,10)11)5(6)8-9(3)2/h1-2H3

InChI Key

HMMBADPPIXZONQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)Cl)S(=O)(=O)Cl

Origin of Product

United States

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